

# Use of fluorescent probes to visualize Ranolazine's effect on intracellular sodium

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## Compound of Interest

Compound Name: *Ranolazine*

Cat. No.: *B000828*

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## Visualizing Ranolazine's Impact on Intracellular Sodium with Fluorescent Probes

### Application Note

## Introduction

**Ranolazine** is an anti-anginal medication that exerts its therapeutic effects through a unique mechanism of action: the selective inhibition of the late inward sodium current ( $I_{Na,late}$ ) in cardiomyocytes.[1][2] Under pathological conditions such as myocardial ischemia, an increase in the late sodium current leads to an elevation of intracellular sodium concentration ( $[Na^+]_i$ ).[3][4] This sodium overload subsequently drives the reverse mode of the sodium-calcium exchanger (NCX), resulting in an influx of calcium and intracellular calcium overload, which contributes to mechanical and electrical dysfunction of the heart.[5][6] By blocking the late sodium current, **Ranolazine** effectively reduces intracellular sodium accumulation and consequently mitigates calcium overload, thereby improving myocardial function.[1][5]

The ability to visualize and quantify changes in intracellular sodium concentration is crucial for studying the efficacy and mechanism of drugs like **Ranolazine**. Fluorescent probes that are sensitive to  $[Na^+]_i$  provide a powerful tool for researchers to monitor these dynamic changes in living cells in real-time.[7][8] This application note provides a detailed protocol for using fluorescent sodium indicators to visualize and quantify the effect of **Ranolazine** on intracellular sodium levels.

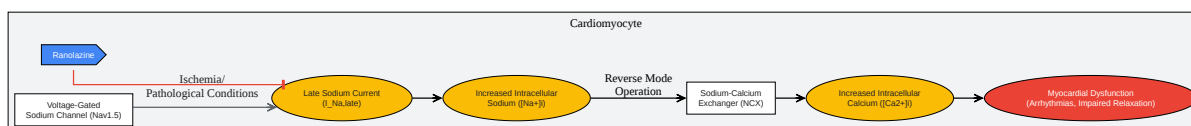
## Principle of the Assay

This method utilizes sodium-sensitive fluorescent dyes, such as Sodium-Binding Benzofuran Isophthalate (SBFI) or CoroNa™ Green, to measure changes in  $[Na^+]_i$ . These dyes exhibit a change in their fluorescent properties upon binding to sodium ions.

- SBFI is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to  $Na^+$ .<sup>[9][10]</sup> By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm), a quantitative measure of  $[Na^+]_i$  can be obtained that is independent of dye concentration, path length, and photobleaching.<sup>[9]</sup>
- CoroNa™ Green is a non-ratiometric indicator that shows an increase in fluorescence intensity upon binding to  $Na^+$ .<sup>[11][12]</sup> While simpler to use, it is more susceptible to variations in dye loading and cell volume.

The general workflow involves loading cultured cells (e.g., cardiomyocytes or a relevant cell line) with the acetoxymethyl (AM) ester form of the fluorescent dye.<sup>[8]</sup> Once inside the cell, intracellular esterases cleave the AM group, trapping the active, sodium-sensitive form of the dye in the cytoplasm. After establishing a baseline fluorescence, cells are treated with a stimulus to increase intracellular sodium (e.g., a sodium channel agonist or simulated ischemic conditions) in the presence or absence of **Ranolazine**. The resulting changes in fluorescence are monitored using fluorescence microscopy, allowing for the visualization and quantification of **Ranolazine**'s inhibitory effect on the rise in intracellular sodium.

## Signaling Pathway of Ranolazine's Effect on Intracellular Sodium



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Caption: **Ranolazine** inhibits the late sodium current, preventing intracellular sodium and subsequent calcium overload.

## Experimental Protocols

### Materials and Reagents

- Cell Line: Primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells expressing the appropriate sodium channel subtype).
- Fluorescent Sodium Indicator:
  - SBFI-AM (Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)
  - CoroNa™ Green, AM
- **Ranolazine**
- Pluronic F-127
- Dimethyl sulfoxide (DMSO), anhydrous
- Balanced Salt Solution (BSS): e.g., Hank's Balanced Salt Solution (HBSS) or Tyrode's solution.
- Cell Culture Medium: Appropriate for the chosen cell line.
- Sodium Channel Agonist (optional): e.g., Veratridine, to induce sodium influx.
- Ionophores for Calibration: Gramicidin, Monensin.
- Microplates: 96-well, black, clear-bottom for fluorescence measurements.

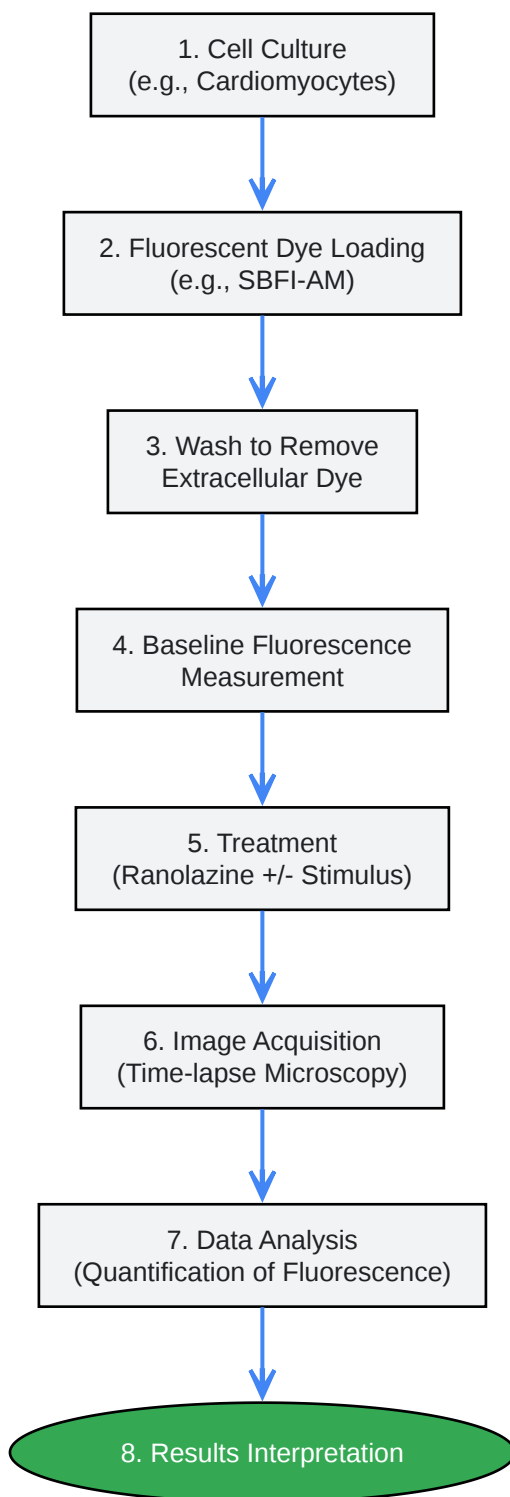
### Equipment

- Fluorescence microscope equipped with appropriate filter sets for the chosen dye (e.g., for SBFI: excitation at 340 nm and 380 nm, emission at 505 nm; for CoroNa™ Green: excitation

at ~492 nm, emission at ~516 nm).

- Digital camera (e.g., sCMOS or EMCCD).
- Image analysis software.
- Incubator for cell culture (37°C, 5% CO<sub>2</sub>).
- Microplate reader (optional, for higher throughput).

## Experimental Workflow



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Caption: A stepwise workflow for visualizing **Ranolazine's** effect on intracellular sodium.

## Detailed Procedure

### 1. Cell Preparation:

- Seed cells onto glass-bottom dishes or 96-well black, clear-bottom plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.
- Culture cells in their recommended medium at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### 2. Dye Loading:

- Prepare a stock solution of the fluorescent indicator (e.g., 1-5 mM SBFI-AM or CoroNa™ Green, AM) in anhydrous DMSO.
- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
- On the day of the experiment, prepare the loading buffer by diluting the dye stock solution and the Pluronic F-127 stock solution into BSS to the final desired concentrations (see table below for recommendations). The final concentration of Pluronic F-127 should be around 0.02-0.04%.
- Remove the culture medium from the cells and wash once with BSS.
- Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes. The optimal loading time and temperature may need to be determined empirically for each cell type.[\[12\]](#)  
[\[13\]](#)

### 3. **Ranolazine** Treatment and Fluorescence Imaging:

- After incubation, wash the cells twice with BSS to remove extracellular dye.
- Add fresh BSS to the cells.
- Place the dish or plate on the fluorescence microscope stage and allow the temperature to equilibrate.
- Acquire baseline fluorescence images for 2-5 minutes.

- Add **Ranolazine** (at desired concentrations, e.g., 1-30  $\mu\text{M}$ ) to the cells and incubate for a predetermined time (e.g., 10-15 minutes).[6]
- If applicable, add a stimulus to induce sodium influx (e.g., Veratridine).
- Immediately begin acquiring time-lapse fluorescence images at regular intervals.

#### 4. Data Analysis:

- Define regions of interest (ROIs) around individual cells or groups of cells.
- For SBFI, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each ROI at each time point.
- For CoroNa™ Green, measure the average fluorescence intensity within each ROI at each time point.
- Normalize the fluorescence ratio or intensity to the baseline value to represent the change in  $[\text{Na}^+]_i$  ( $\Delta R/R_0$  or  $\Delta F/F_0$ ).
- Plot the normalized fluorescence change over time for control and **Ranolazine**-treated groups.
- For quantitative measurements, a calibration curve can be generated at the end of each experiment using ionophores (e.g., gramicidin and monensin) in solutions with known sodium concentrations to relate the fluorescence signal to the absolute  $[\text{Na}^+]_i$ . [13]

## Data Presentation

The following table summarizes key quantitative parameters for the experimental setup.

Parameter	SBF1	CoroNa™ Green	Reference
Excitation Wavelength	340 nm / 380 nm	~492 nm	[9][12]
Emission Wavelength	~505 nm	~516 nm	[9][12]
Loading Concentration	5-10 $\mu$ M	5-10 $\mu$ M	[12][13]
Loading Time	60-90 min	30-45 min	[12][13]
Dissociation Constant (Kd for Na <sup>+</sup> )	~11-20 mM (in physiological K <sup>+</sup> )	~80 mM	[12][14]
Ranolazine Concentration	1-30 $\mu$ M	1-30 $\mu$ M	[6]
Expected Outcome	Attenuation of the increase in F340/F380 ratio	Attenuation of the increase in fluorescence intensity	[15][16]

## Troubleshooting

- Low Fluorescence Signal: Increase dye loading concentration or incubation time. Ensure the correct filter sets are being used.
- High Background Fluorescence: Ensure thorough washing after dye loading to remove all extracellular dye.
- Cell Death/Toxicity: Reduce dye concentration, loading time, or light exposure during imaging.
- Dye Compartmentalization: Loading at a lower temperature (e.g., room temperature) may reduce the sequestration of the dye into organelles.[14]

## Conclusion

The use of fluorescent sodium probes provides a robust and dynamic method to visualize and quantify the effects of **Ranolazine** on intracellular sodium concentration. This application note offers a comprehensive protocol that can be adapted for various cell types and experimental

conditions, enabling researchers to further investigate the cellular mechanisms of **Ranolazine** and other drugs targeting ion homeostasis.

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